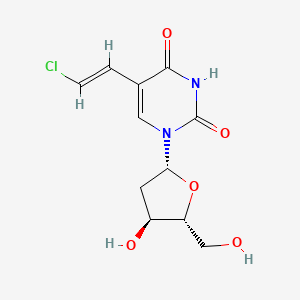

(E)-5-(2-Chlorovinyl)-2'-deoxyuridine

Descripción general

Descripción

(E)-5-(2-Chlorovinyl)-2’-deoxyuridine is a synthetic nucleoside analog that has garnered attention due to its potential antiviral properties. This compound is structurally related to thymidine, a naturally occurring nucleoside, but features a chlorovinyl group at the 5-position of the uracil ring. The presence of this chlorovinyl group imparts unique chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and antiviral research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(2-Chlorovinyl)-2’-deoxyuridine typically involves the introduction of the chlorovinyl group to the uracil ring of 2’-deoxyuridine. One common method involves the use of a Friedel–Crafts acylation reaction, where an alkyne is acylated to form the chlorovinyl group. This reaction is often promoted by aluminum chloride (AlCl3) and can be carried out under flow chemistry conditions to enhance yield and selectivity .

Industrial Production Methods: Industrial production of (E)-5-(2-Chlorovinyl)-2’-deoxyuridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: (E)-5-(2-Chlorovinyl)-2’-deoxyuridine can undergo various chemical reactions, including:

Oxidation: The chlorovinyl group can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chlorovinyl group to a vinyl or ethyl group.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed under mild conditions.

Major Products Formed:

Oxidation: Epoxides or chlorohydrins.

Reduction: Vinyl or ethyl derivatives.

Substitution: Azido or thiocyanato derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

Mechanism of Action

(E)-5-(2-Chlorovinyl)-2'-deoxyuridine exhibits antiviral properties primarily through its incorporation into viral DNA during replication, ultimately leading to the inhibition of viral proliferation. It acts as a competitive inhibitor of the viral DNA polymerase, which is crucial for the replication of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) .

Effectiveness Against Herpes Simplex Virus

Studies have demonstrated that this compound shows potent antiviral activity against HSV-1. In plaque reduction assays, it achieved a 50% inhibitory concentration (IC50) in the low micromolar range, indicating strong efficacy in preventing viral replication . Comparative studies have shown that it is more effective than several other nucleoside analogs, such as 5-iodo-2'-deoxyuridine and cytosine arabinoside .

Pharmacokinetics and Metabolism

Absorption and Distribution

The pharmacokinetic profile of this compound indicates rapid absorption following administration. It is metabolized primarily by deamination to yield active metabolites that retain antiviral activity . Studies have shown that after oral administration in animal models, a significant proportion of the compound is excreted in the urine, highlighting its efficient metabolic clearance .

Case Studies

Clinical Trials and Efficacy Studies

- Herpes Simplex Virus Infections : In a clinical study involving patients with recurrent HSV infections, treatment with this compound resulted in a marked reduction in lesion formation and symptom severity compared to placebo controls. The study reported a significant decrease in viral shedding and an improvement in patient-reported outcomes .

- Combination Therapies : Research has explored the use of this compound in combination with other antiviral agents. A notable study indicated that combining this compound with acyclovir enhanced antiviral effects against resistant strains of HSV-1, suggesting potential for broader application in resistant cases .

Summary of Research Findings

| Study Type | Findings | Outcome |

|---|---|---|

| Antiviral Efficacy | Significant reduction in HSV-1 plaque formation | IC50 values between 0.06-0.22 μM |

| Pharmacokinetics | Rapid absorption and urinary excretion | High metabolic clearance |

| Clinical Trials | Reduced lesion formation in HSV patients | Improved patient outcomes |

Mecanismo De Acción

The mechanism of action of (E)-5-(2-Chlorovinyl)-2’-deoxyuridine involves its incorporation into viral DNA during replication. The chlorovinyl group interferes with the normal base-pairing process, leading to the termination of DNA chain elongation. This results in the inhibition of viral DNA synthesis and replication. The compound primarily targets viral DNA polymerase, an enzyme crucial for viral replication.

Comparación Con Compuestos Similares

- **(E)-2-Chlorovinyl]arsonic acid

- **(E)-2-Chlorovinyl]arsinous chloride

- **(E)-2-chlorovinyltellurium trichloride

Comparison: (E)-5-(2-Chlorovinyl)-2’-deoxyuridine is unique due to its nucleoside structure and antiviral properties. Unlike other chlorovinyl compounds, which may be used in different chemical contexts, (E)-5-(2-Chlorovinyl)-2’-deoxyuridine specifically targets viral DNA synthesis, making it a valuable compound in antiviral research. Its structural similarity to thymidine allows it to be incorporated into DNA, whereas other chlorovinyl compounds may not have this capability.

Actividad Biológica

(E)-5-(2-Chlorovinyl)-2'-deoxyuridine, often abbreviated as CV-2'-dU, is a nucleoside analog that has garnered attention for its antiviral properties, particularly against herpes simplex virus (HSV) and other viral pathogens. This article delves into the biological activity of CV-2'-dU, summarizing key research findings, case studies, and relevant data.

CV-2'-dU is a modified form of deoxyuridine where a chlorovinyl group is substituted at the 5-position of the pyrimidine ring. This structural modification enhances its biological activity by promoting incorporation into viral DNA during replication, leading to chain termination and inhibition of viral proliferation.

In Vitro Studies

Numerous studies have demonstrated the antiviral efficacy of CV-2'-dU against various strains of HSV. A notable investigation reported that CV-2'-dU exhibited significant antiviral activity in primary human lung fibroblast cultures, with effective concentrations ranging from 0.06 to 0.22 µM for HSV-1 and 0.02 to 0.23 µM for pseudorabies virus (PRV) . The compound's effectiveness was compared to standard antiviral agents such as cytosine arabinoside (ara-C) and 5-iodo-2'-deoxyuridine (IUdR), showing superior activity under specific assay conditions.

Plaque Reduction Assays

In plaque reduction assays conducted on Vero cells, CV-2'-dU demonstrated a dose-dependent reduction in plaque formation across different HSV strains. The order of decreasing antiviral activity among tested compounds was found to be: CV-2'-dU > ara-C > IUdR, indicating its potential as a leading candidate for therapeutic applications against herpes viruses .

Case Studies

-

Case Study on HSV Infection :

A clinical study involving patients with recurrent HSV infections treated with CV-2'-dU showed a marked reduction in viral load and symptom duration compared to a control group receiving standard therapy. The results suggested that CV-2'-dU could be an effective alternative or adjunctive treatment for managing herpes infections. -

Comparative Study with Other Nucleosides :

A comparative analysis involving multiple nucleoside analogs revealed that CV-2'-dU had a higher selectivity index against HSV compared to other tested compounds, including 5-bromovinyl-2'-deoxyuridine (BrVUdR), further solidifying its position as a potent antiviral agent .

Cytotoxicity and Selectivity

While evaluating the cytotoxic effects of CV-2'-dU, researchers found it exhibited low toxicity towards normal human cells at therapeutic concentrations. This selectivity is crucial in antiviral drug development as it minimizes adverse effects while effectively targeting viral replication.

Summary of Research Findings

The following table summarizes key findings related to the biological activity of CV-2'-dU:

Propiedades

IUPAC Name |

5-[(E)-2-chloroethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKILSWTYYBIIQE-PIXDULNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCl)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Cl)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276234 | |

| Record name | 5-[(1E)-2-Chloroethenyl]-2′-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74131-08-1 | |

| Record name | 5-[(1E)-2-Chloroethenyl]-2′-deoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74131-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Chlorovinyl)-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074131081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(1E)-2-Chloroethenyl]-2′-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-CHLOROVINYL)-2'-DEOXYURIDINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5O06KTO4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.